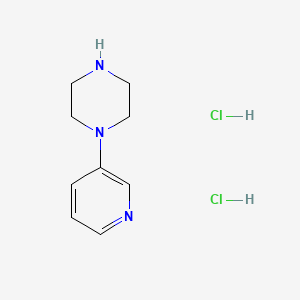
5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol
概要
説明
5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol is a chemical compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol typically involves multi-step organic reactions. One common approach might include:
Starting Materials: The synthesis could start with a fluorophenyl derivative and a trifluoromethylpyridine precursor.
Reaction Conditions: The reactions might involve halogenation, nucleophilic substitution, and thiolation under controlled temperature and pressure conditions.
Catalysts and Reagents: Common reagents could include halogenating agents, bases, and thiolating agents.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-Scale Reactors: Use of large-scale reactors to handle bulk quantities of starting materials.
Optimization: Optimization of reaction conditions to maximize yield and purity.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the compound into different functional derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while substitution could introduce new functional groups.
科学的研究の応用
Chemistry
In chemistry, 5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol can be used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound might be studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用機序
The mechanism of action of 5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol would depend on its specific application. For instance:
Molecular Targets: It might interact with specific enzymes or receptors in biological systems.
Pathways Involved: The compound could modulate biochemical pathways, leading to desired therapeutic effects.
類似化合物との比較
Similar Compounds
5-(3-Chlorophenyl)-3-(trifluoromethyl)pyridine-2-thiol: Similar structure but with a chlorine atom instead of fluorine.
5-(3-Fluorophenyl)-3-(methyl)pyridine-2-thiol: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of both fluorine and trifluoromethyl groups in 5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol might confer unique chemical properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs.
特性
IUPAC Name |
5-(3-fluorophenyl)-3-(trifluoromethyl)-1H-pyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4NS/c13-9-3-1-2-7(4-9)8-5-10(12(14,15)16)11(18)17-6-8/h1-6H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDFQBDVIWQUQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CNC(=S)C(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


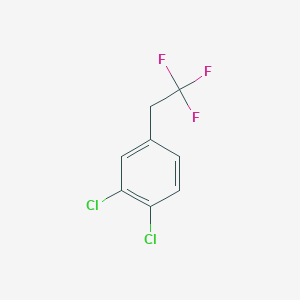
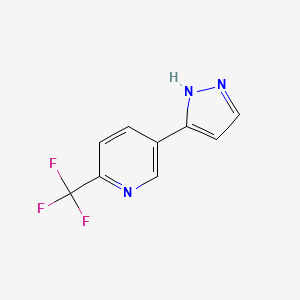


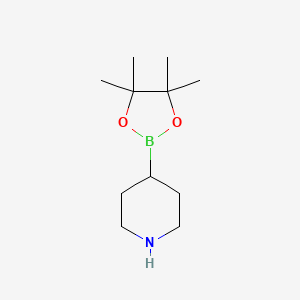
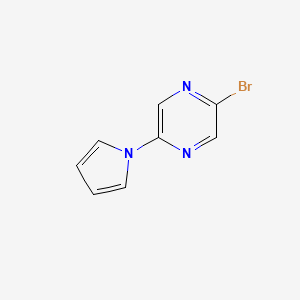
![2-[(3-Piperidinylmethoxy)methyl]pyridine dihydrochloride](/img/structure/B1388508.png)

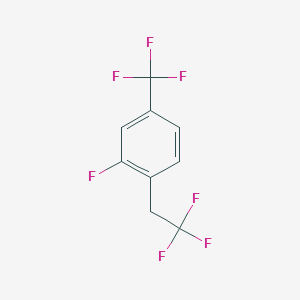
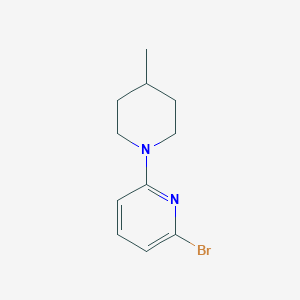

![4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B1388518.png)
![Ethyl [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B1388519.png)
